molecular formula C11H9N3OS B7741797 [(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea

[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea

Cat. No.: B7741797
M. Wt: 231.28 g/mol
InChI Key: DXTYEJNGXCDXCU-RAXLEYEMSA-N
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Description

[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea is an organosulfur compound that features a thiourea moiety linked to a naphthalene derivative

Properties

IUPAC Name

[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c12-11(16)14-13-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,(H3,12,14,16)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTYEJNGXCDXCU-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea typically involves the reaction of 2-hydroxy-1-naphthaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for [(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Comparison with Similar Compounds

[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea can be compared with other thiourea derivatives and naphthalene-based compounds:

[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea stands out due to its unique combination of a naphthalene moiety and a thiourea group, which imparts distinct chemical and biological properties.

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